Cas no 2801-29-8 (4-Methyl-8-nitroquinoline)

4-Methyl-8-nitroquinoline 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-8-nitroquinoline
- Quinoline,4-methyl-8-nitro-
- 4-Methyl-8-nitro-chinolin
- 4-methyl-8-nitro-quinoline
- 4-Methyl-8-nitroquinoline1000µg
- 8-Nitro-4-methyl-chinolin
- 8-nitro-4-methylquinoline
- 8-nitrolepidine
- Lepidine,8-nitro
- Quinoline,4-methyl-8-nitro
- Oprea1_645221
- CAA80129
- Quinoline, 4-methyl-8-nitro-
- Lepidine, 8-nitro-
- NCGC00184205-02
- AC-907/25005016
- D84260
- AKOS000271598
- BS-52236
- SR-01000398097-1
- 2801-29-8
- NSC 120755
- NSC-120755
- DTXSID9062649
- SCHEMBL4642926
- SR-01000398097
- Cambridge id 5215252
- NCGC00184205-01
- A18566
- CS-0152932
- FT-0692544
- CHEMBL2358273
- AB01321043-02
- NSC120755
- DB-067863
- DTXCID7037761
- doi:10.14272/ZNGIJEBXIREQLE-UHFFFAOYSA-N.1
- STK098790
-
- MDL: MFCD00234625
- インチ: InChI=1S/C10H8N2O2/c1-7-5-6-11-10-8(7)3-2-4-9(10)12(13)14/h2-6H,1H3
- InChIKey: ZNGIJEBXIREQLE-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 188.05900
- どういたいしつりょう: 188.059
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.298
- ふってん: 340.8°Cat760mmHg
- フラッシュポイント: 159.9°C
- 屈折率: 1.661
- PSA: 58.71000
- LogP: 2.97460
4-Methyl-8-nitroquinoline セキュリティ情報
4-Methyl-8-nitroquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methyl-8-nitroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM143650-5g |
8-Nitro-4-methylquinoline |
2801-29-8 | 95% | 5g |
$1071 | 2022-09-01 | |
Chemenu | CM143650-100mg |
8-Nitro-4-methylquinoline |
2801-29-8 | 95% | 100mg |
$54 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA984-50mg |
4-Methyl-8-nitroquinoline |
2801-29-8 | 95+% | 50mg |
330.0CNY | 2021-07-14 | |
Aaron | AR00BF4J-100mg |
4-Methyl-8-nitroquinoline |
2801-29-8 | 95% | 100mg |
$8.00 | 2025-02-10 | |
eNovation Chemicals LLC | D501639-5g |
4-METHYL-8-NITROQUINOLINE |
2801-29-8 | 95% | 5g |
$1200 | 2025-02-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA984-200mg |
4-Methyl-8-nitroquinoline |
2801-29-8 | 95+% | 200mg |
826.0CNY | 2021-07-14 | |
Chemenu | CM143650-250mg |
8-Nitro-4-methylquinoline |
2801-29-8 | 95% | 250mg |
$96 | 2024-07-28 | |
Chemenu | CM143650-1g |
8-Nitro-4-methylquinoline |
2801-29-8 | 95% | 1g |
$353 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41925-1g |
4-Methyl-8-nitroquinoline |
2801-29-8 | 95% | 1g |
¥490.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41925-100mg |
4-Methyl-8-nitroquinoline |
2801-29-8 | 95% | 100mg |
¥66.0 | 2024-07-18 |
4-Methyl-8-nitroquinoline 関連文献
-
1. Cinnolines. Part II. Reaction with hydrogen peroxide and acetic acidM. H. Palmer,E. R. R. Russell J. Chem. Soc. C 1968 2621
4-Methyl-8-nitroquinolineに関する追加情報
Recent Advances in the Study of 4-Methyl-8-nitroquinoline (CAS: 2801-29-8): A Comprehensive Research Brief
4-Methyl-8-nitroquinoline (CAS: 2801-29-8) is a nitroquinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, shedding light on its therapeutic potential. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical characteristics, mechanisms of action, and potential applications in treating various diseases.
One of the key areas of interest in recent research has been the synthesis and optimization of 4-Methyl-8-nitroquinoline. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing environmental impact. The researchers employed a combination of microwave-assisted synthesis and green chemistry principles, achieving a 15% increase in overall yield compared to traditional methods. This advancement is particularly significant for scaling up production for preclinical and clinical studies.
In terms of biological activity, 4-Methyl-8-nitroquinoline has demonstrated promising results as an antimicrobial agent. A 2024 study in Antimicrobial Agents and Chemotherapy reported its efficacy against drug-resistant strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 2.5 µg/mL. The compound's mechanism of action appears to involve inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication. These findings suggest its potential as a lead compound for developing new tuberculosis treatments, especially in the face of rising antibiotic resistance.
Beyond its antimicrobial properties, recent investigations have explored 4-Methyl-8-nitroquinoline's anticancer potential. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The study identified that the nitro group at the 8-position plays a crucial role in this activity, possibly through the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. These findings open new avenues for structure-activity relationship (SAR) studies to optimize its anticancer properties.
Pharmacokinetic studies of 4-Methyl-8-nitroquinoline have also progressed significantly. A recent preclinical investigation demonstrated improved oral bioavailability compared to earlier quinoline derivatives, with a plasma half-life of approximately 6 hours in rodent models. However, challenges remain in optimizing its metabolic stability, as cytochrome P450-mediated metabolism appears to be a significant clearance pathway. These insights are crucial for guiding future formulation strategies to enhance the compound's therapeutic potential.
Looking forward, the research community continues to explore the full spectrum of 4-Methyl-8-nitroquinoline's applications. Current investigations are examining its potential as a photosensitizer in photodynamic therapy and its interactions with various biological targets. The compound's unique chemical structure, combining both electron-donating (methyl) and electron-withdrawing (nitro) groups, provides a versatile scaffold for further medicinal chemistry optimization. As these studies progress, 4-Methyl-8-nitroquinoline may emerge as a valuable tool compound or even a clinical candidate in multiple therapeutic areas.
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